5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole
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Overview
Description
5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole is a complex heterocyclic compound that features a fused ring system combining pyrazole and carbazole moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like methanesulfonic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of continuous flow reactors and automated synthesis systems to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols.
Scientific Research Applications
5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like indole and its derivatives share structural similarities and biological activities with 5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole.
Carbazole derivatives: These compounds also feature the carbazole moiety and exhibit similar chemical and biological properties.
Uniqueness
This compound is unique due to its specific fused ring system, which combines the properties of both pyrazole and carbazole. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
5,5-dimethyl-3-phenyl-4,10-dihydropyrazolo[4,3-a]carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3/c1-21(2)12-18-16(13-22-24(18)14-8-4-3-5-9-14)20-19(21)15-10-6-7-11-17(15)23-20/h3-11,13,23H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSBBLMQRIDSSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=NN2C3=CC=CC=C3)C4=C1C5=CC=CC=C5N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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